Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with various biological activities . They have been used as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
Mode of Action
2-aminothiazole derivatives have been shown to regulate pde5 activity and inhibit cox-1/cox-2 . This suggests that the compound may interact with these targets to exert its effects.
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions starting from commercially available starting materials. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions to form the thiazole ring . The intermediate product is then further reacted with appropriate reagents to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of solid acid catalysts, such as xanthan sulfuric acid, and radical initiators like benzoyl peroxide, can enhance the efficiency of the synthesis . One-pot synthesis methods are also employed to streamline the production process and reduce the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as ethyl 2-amino-4-methylthiazole-5-carboxylate and 2-aminobenzothiazole .
Uniqueness
What sets ethyl (4-(2-((5-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity
Properties
IUPAC Name |
ethyl N-[4-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-3-19-12(18)16-11-14-8(6-20-11)4-9(17)15-10-13-5-7(2)21-10/h5-6H,3-4H2,1-2H3,(H,13,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVIMUHJOCMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=NC=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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